

Spectroscopic comparison of quinoline-3-carbonitrile and quinoline-3-carbaldehyde

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Compound of Interest

Compound Name: 6-Bromo-4-chloroquinoline-3-carbonitrile

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A Spectroscopic Showdown: Quinoline-3-carbonitrile vs. Quinoline-3-carbaldehyde

A comprehensive guide for researchers comparing the spectroscopic characteristics of quinoline-3-carbonitrile and quinoline-3-carbaldehyde, two heterocyclic compounds with significant potential in medicinal chemistry and materials science. This guide provides a detailed analysis of their NMR, IR, UV-Vis, and Mass Spectrometry data, alongside standardized experimental protocols and a visual representation of their biological context.

Quinoline and its derivatives are foundational scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Among the vast library of quinoline analogs, quinoline-3-carbonitrile and quinoline-3-carbaldehyde serve as crucial intermediates in the synthesis of more complex molecules.[5][6][7] A thorough understanding of their distinct spectroscopic signatures is paramount for researchers in confirming their synthesis and exploring their subsequent chemical transformations. This guide presents a side-by-side comparison of their key spectroscopic data to aid in their unambiguous identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for quinoline-3-carbonitrile and quinoline-3-carbaldehyde.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
Quinoline-3-carbonitrile	CDCl_3	Specific proton chemical shifts for the unsubstituted quinoline-3-carbonitrile are not readily available in the provided search results. Data is primarily for its derivatives.
Quinoline-3-carbaldehyde	CDCl_3	~ 10.5 (s, 1H, -CHO), ~ 8.9 (s, 1H, H-4), 8.1-7.7 (m, 4H, Ar-H)

Note: The data for quinoline-3-carbaldehyde is derived from derivatives and may vary slightly for the pure compound.

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
Quinoline-3-carbonitrile	CDCl_3	Signals for aryl and pyridine carbons are reported in the range of δ 156.48–120.00 ppm and δ 169.28–165.56 ppm for derivatives.[8]
Quinoline-3-carbaldehyde	CDCl_3	~ 189.31 (-CHO), other aromatic carbons appear in the typical downfield region.

Note: The data for quinoline-3-carbonitrile and quinoline-3-carbaldehyde is based on studies of their derivatives and should be considered as approximate values for the parent compounds.

Table 3: IR Spectroscopic Data

Compound	Technique	Key Absorption Bands (cm ⁻¹)
Quinoline-3-carbonitrile	KBr Pellet or Thin Film	~2230 (C≡N stretch), ~1600-1400 (C=C and C=N aromatic ring stretches)
Quinoline-3-carbaldehyde	KBr Pellet or Thin Film	~1690 (C=O stretch of aldehyde), ~2820 and ~2720 (C-H stretch of aldehyde), ~1600-1400 (C=C and C=N aromatic ring stretches)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Molecular Ion (m/z)
Quinoline-3-carbonitrile	Electron Ionization (EI)	154.17 (Calculated)[9][10]
Quinoline-3-carbaldehyde	Electron Ionization (EI)	157.17 (Calculated)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline-3-carbonitrile and quinoline-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per

million (ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Solid Film):** Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).^[11] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.^[11]
- **Data Acquisition:** Place the salt plate in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette.^{[12][13][14][15]} The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
- **Data Acquisition:** Record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer. A blank containing only the solvent should be run first for baseline correction.
- **Data Analysis:** Determine the wavelength of maximum absorbance (λ_{max}) and the corresponding molar absorptivity (ϵ).

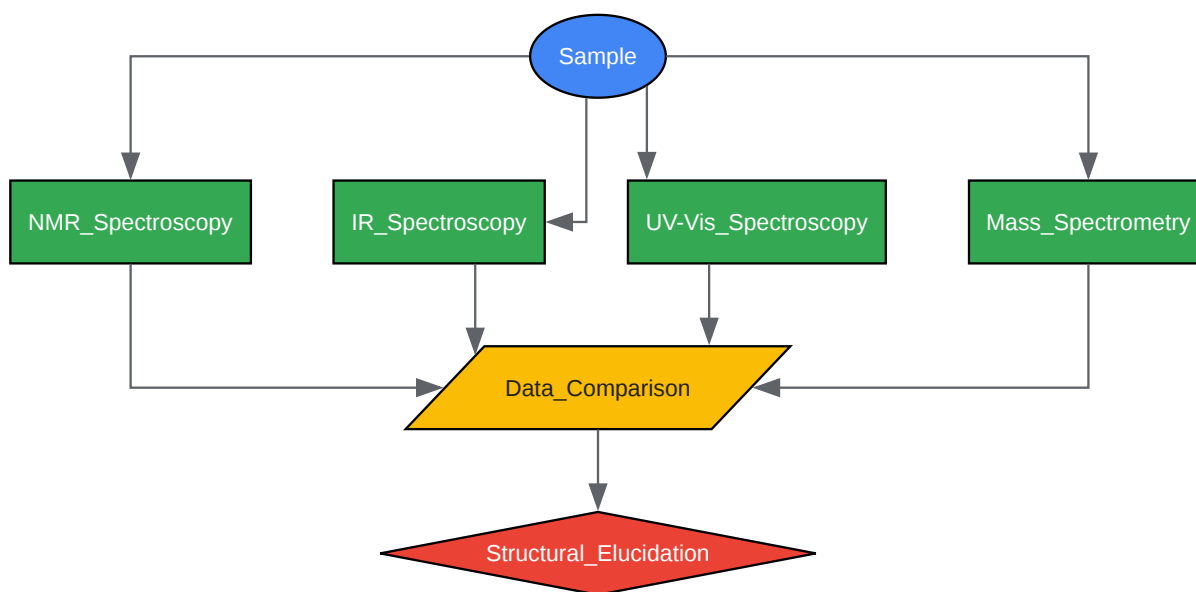
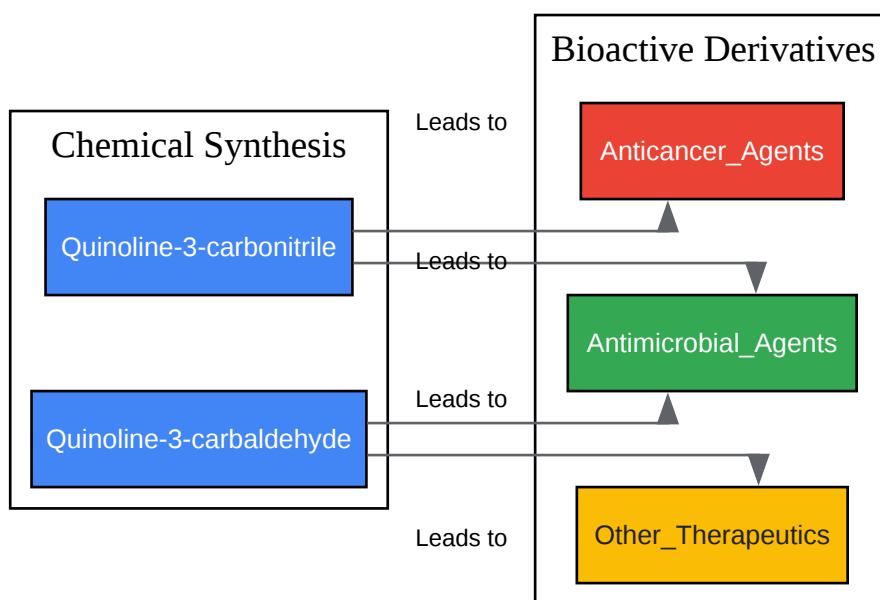
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features of the compound.

Visualization of Biological Context and Experimental Workflow

The following diagrams illustrate the general biological relevance of quinoline derivatives and a typical experimental workflow for their spectroscopic characterization.



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